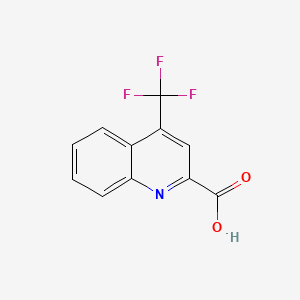
1-Tributylstannyl-3,3,3-trifluoro-1-propyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tributylstannyl-3,3,3-trifluoro-1-propyne is an organotin compound with the molecular formula C15H27F3Sn and a molecular weight of 383.08 g/mol . This compound is characterized by the presence of a trifluoropropynyl group attached to a tributylstannyl moiety. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
準備方法
The synthesis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne typically involves the reaction of 3,3,3-trifluoro-1-propyne with tributyltin hydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction is carefully monitored to ensure high yield and purity of the final product .
化学反応の分析
1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Tributylstannyl-3,3,3-trifluoro-1-propyne has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer cells and regulating neurotransmitter levels in the brain.
Material Science: The compound is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers.
Organic Synthesis: It serves as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions . The trifluoropropynyl group imparts unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The stannyl group can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
類似化合物との比較
1-Tributylstannyl-3,3,3-trifluoro-1-propyne can be compared with other organotin compounds, such as:
Tributylstannylacetylene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tributylstannylvinyl compounds: These compounds have a vinyl group instead of a propynyl group, leading to variations in their chemical behavior.
Tributylstannylaryl compounds: These contain an aryl group, which significantly alters their reactivity compared to this compound.
The presence of the trifluoromethyl group in this compound makes it unique, providing distinct electronic and steric properties that influence its reactivity and applications .
特性
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-ynyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXCIZDZFHGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458558 |
Source


|
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64185-12-2 |
Source


|
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)

